![molecular formula C19H18FN3O2S B4047096 N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4047096.png)
N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.11037616 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide is part of a class of compounds known for their antitumor properties. Research indicates that such compounds are highly selective and potent in inhibiting tumor growth in vitro and in vivo. They have been studied for their effects on breast and ovarian cancer cell lines, with significant tumor growth retardation observed in both types of cancer. These compounds induce cytochrome P450 1A1, which is crucial for executing their antitumor activity, and generate DNA adducts in sensitive tumor cells, indicating a complex mechanism of action against cancer cells (Bradshaw et al., 2002).
Biochemical Evaluation
Further biochemical evaluations of related benzothiazole compounds have highlighted their potential as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. This could pave the way for detailed investigations into the pathophysiological roles of these compounds in various disease states, particularly in the context of neuronal injury (Röver et al., 1997).
Synthesis and Optimization
The synthesis and optimization of these compounds are critical areas of research. Studies have explored various synthetic routes and modifications to improve the pharmaceutical properties, such as water solubility and stability, of these compounds. Such optimizations are essential for the potential clinical application and effectiveness of these drugs (Hutchinson et al., 2002).
Photophysical Properties
The photophysical properties of benzoxazole derivatives, including those similar to this compound, have been studied for their potential in biophysical applications. These properties are important in understanding how these compounds interact with biological systems and can be leveraged for diagnostic or therapeutic purposes (Guzow et al., 2013).
Eigenschaften
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-19(2,3)17(24)23-18(26)21-11-8-9-15-14(10-11)22-16(25-15)12-6-4-5-7-13(12)20/h4-10H,1-3H3,(H2,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGJGNBENKCVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4047018.png)
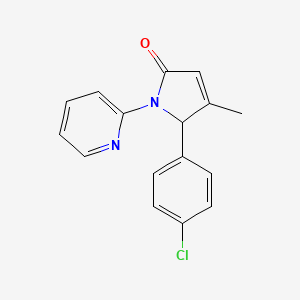
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine](/img/structure/B4047033.png)
![2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B4047035.png)
![3-methyl-2-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide](/img/structure/B4047042.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4047046.png)
![2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4047052.png)
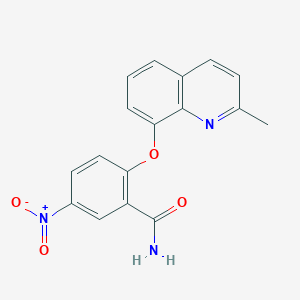
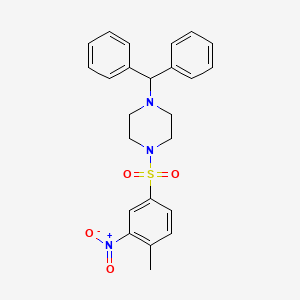
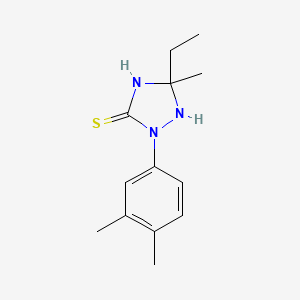
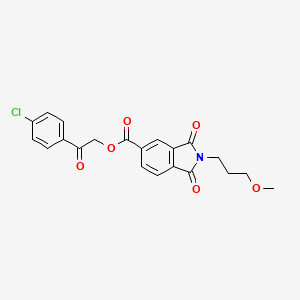
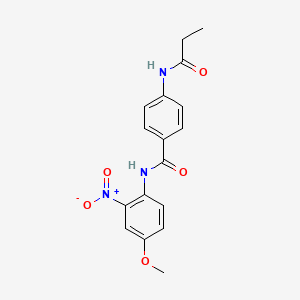
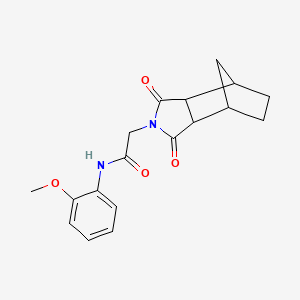
![1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4047102.png)
